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Introduction & Rationale

Triple-negative breast cancer is an aggressive subtype with a poor prognosis, particularly in the metastatic

setting [1]. While combinations of immune checkpoint inhibitors (ICIs) like atezolizumab with

chemotherapy have shown promise, a significant unmet need remains, especially for the majority of patients

with PD-L1-negative tumors [1].

A key mechanism of resistance to ICIs is the presence of immunosuppressive tumor-associated macrophages

(TAMs) in the tumor microenvironment [1]. PI3K-γ, selectively expressed in myeloid cells, plays a central

role in directing these macrophages toward an immunosuppressive (M2-like) phenotype. Eganelisib is

designed to reverse this, reprogramming TAMs into immune-activating (M1-like) macrophages and

overcoming myeloid-driven resistance to immunotherapy [1] [2].

Clinical Trial Data and Key Findings

The phase 2 MARIO-3 trial (NCT03961698) is evaluating eganelisib (30 mg once daily) in combination

with standard doses of atezolizumab and nab-paclitaxel for frontline mTNBC [1]. The following table

summarizes key efficacy and translational findings from the study.
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Aspect Findings from the MARIO-3 Trial

Patient
Population

Inoperable locally advanced or mTNBC (n=62). Paired pre- and post-treatment
biopsies were analyzed from a subset of patients [1].

Treatment
Regimen

Eganelisib (30 mg oral, once daily) + Atezolizumab + nab-Paclitaxel [1].

| Preliminary Efficacy (at 9.9-mo follow-up) | PD-L1 positive (n=14): median PFS = 11.0 months [1]. PD-

L1 negative (n=27): median PFS = 7.3 months [1]. | | Key Translational Insights | • Gene signatures of

TAM reprogramming and immune activation in tumor biopsies [1]. • Extracellular matrix (ECM)

reorganization signatures, with elevated baseline ECM signatures in PD-L1 negative tumors that decreased

post-treatment [1]. • Immune activation observed irrespective of baseline PD-L1 status and associated with

longer PFS [1]. • Peripheral blood analyses showed systemic immune activation [1]. |

Experimental Protocols

The translational analyses in MARIO-3 employed several sophisticated techniques on paired patient

samples. The workflow below illustrates the integration of these methods.
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Patient

Sample

 Paired pre- & post-treatment

Tumor Biopsy Analysis Peripheral Blood Analysis

Multiplex Immunofluorescence
(Immunophenotyping, n=11)

GeoMx Digital Spatial Profiling
(Spatial Transcriptomics, n=12)

PD-L1 Immunohistochemistry
(n=18) Flow Cytometry Multiplex Cytokine Analysis

Output

 Cell populations  Gene signatures  PD-L1 status  Immune cell counts  Cytokine levels

Click to download full resolution via product page

Detailed Methodologies

Multiplex Immunofluorescence (mIF) for Immunophenotyping

Purpose: To identify, quantify, and spatially resolve multiple immune cell populations within the
tumor microenvironment (TME) using paired formalin-fixed, paraffin-embedded (FFPE) tumor

biopsy sections [1].
Protocol Summary: Tissue sections are deparaffinized and subjected to heat-induced epitope

retrieval. Sequential rounds of staining are performed using primary antibodies against target
proteins (e.g., CD8 for T cells, CD68 for macrophages, cytokeratin for tumor cells), followed by

fluorescently-labeled secondary antibodies or tyramide signal amplification (TSA) reagents.
Each round of staining is followed by imaging and then antibody stripping. A final DAPI stain is

applied to label nuclei.
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Image Analysis: Multi-layer images are co-registered and analyzed using digital pathology and

image analysis software. Cell phenotypes are identified based on marker co-expression, and
their densities and spatial relationships (e.g., distances between cell types) are quantified.

Spatial Transcriptomics using GeoMx Digital Spatial Profiling

Purpose: To obtain spatially resolved, whole-transcriptome data from specific regions of
interest (ROIs) within the tumor microenvironment [1].

Protocol Summary: FFPE sections are stained with a panel of fluorescent morphology
markers (e.g., Pan-CK, CD45, SYTO13 for nuclei) to identify ROIs. Oligonucleotide-labeled

indexing probes that bind to mRNA transcripts are then hybridized to the tissue. UV light is used
to cleave and collect the indexing probes from user-defined ROIs (e.g, tumor nests, immune

cell-rich areas). The collected oligonucleotides are quantified and sequenced.
Data Analysis: Sequencing data is processed to generate digital counts of transcripts for each

ROI. Differential expression analysis, gene set enrichment analysis (GSEA), and pathway
analysis are performed to identify treatment-induced changes in gene signatures related to

immune activation, macrophage polarization, and extracellular matrix.

Peripheral Blood Immunomonitoring

Purpose: To assess systemic immune activation and pharmacodynamic effects by analyzing

peripheral blood mononuclear cells (PBMCs) and serum/plasma [1].
Flow Cytometry Protocol: Fresh or cryopreserved PBMCs are stained with multi-parameter

antibody panels to characterize immune cell subsets (e.g., T cell activation markers, myeloid-
derived suppressor cells). Cells are acquired on a flow cytometer, and data is analyzed using

software to determine the frequency and phenotype of immune populations.
Multiplex Cytokine Analysis: Serum/plasma samples are analyzed using a multiplex

immunoassay (e.g., Luminex) to quantify the concentrations of a panel of cytokines and
chemokines, providing a measure of systemic immune activation.

Mechanism of Action and Signaling Pathway

The proposed mechanism by which eganelisib reprograms the tumor microenvironment and synergizes with

combination therapy is outlined below.
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With Eganelisib: ICI Sensitization

Eganelisib

PI3K-γ

 Inhibits

Reprogrammed TME
M1-like TAMs

 Induces

Immunosuppressive TME
M2-like TAMs

 Promotes

T-cell
Activated

 Enables
T-cell infiltration

& activation

Immune Checkpoint
Inhibitor (ICI)

T-cell
Exhausted

 Limited effect

Immune Checkpoint
Inhibitor (ICI)

 Enhanced effect

Click to download full resolution via product page

Future Directions and Application Notes

The MARIO-3 data support eganelisib as a potential combination partner to overcome TAM-driven

resistance. Key considerations for R&D professionals include:

Patient Selection: The activation of immune gene signatures in PD-L1-negative patients is

particularly intriguing and warrants further biomarker exploration beyond PD-L1 status [1].
Combination Potential: The role of PI3K-γ inhibition in reshaping a "cold" tumor into a "hot" one

provides a strong rationale for its combination with other immunotherapies, including in indications
beyond TNBC where TAMs mediate resistance [1].

Clinical Translation: When designing clinical trials based on this protocol, careful consideration
should be given to the timing of on-treatment biopsies and the handling of samples for spatial
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analyses to ensure robust biomarker data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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